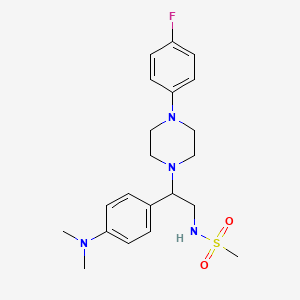
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H29FN4O2S and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, including its mechanisms of action, affinity for various receptors, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperazine moiety substituted with both dimethylamino and fluorophenyl groups. Its empirical formula is C23H30F2N4O2S, and it has a molecular weight of approximately 466.58 g/mol. The presence of these functional groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Monoamine Transporter Interaction : Studies have shown that related compounds can act as substrates or inhibitors for monoamine transporters, which are critical in regulating neurotransmitter levels in the synaptic cleft. For instance, the compound 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) was noted for its high uptake in human serotonin transporter (hSERT) expressing cells, indicating similar potential for this compound .
- Dopamine Receptor Affinity : Analogous compounds have shown high affinity for dopamine D3 receptors compared to D2 receptors, suggesting that this compound may also preferentially interact with specific dopamine receptor subtypes .
Biological Activity Data
A summary of biological activity data is presented below:
Case Studies and Research Findings
- Fluorescent Substrate Development : A study focused on developing fluorescent substrates for hSERT highlighted the utility of compounds similar to this compound in real-time monitoring of serotonin transport. The compound exhibited superior fluorescence uptake compared to other analogs .
- Dopamine Receptor Selectivity : Another significant finding revealed that a related piperazine derivative demonstrated a marked selectivity for the D3 receptor over the D2 receptor, suggesting potential therapeutic implications for disorders involving dopaminergic dysregulation .
- Potential Therapeutic Applications : Given its interaction with serotonin and dopamine systems, this compound could have implications in treating mood disorders, anxiety, and possibly neurodegenerative diseases where monoamine dysregulation is a concern.
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2S/c1-24(2)19-8-4-17(5-9-19)21(16-23-29(3,27)28)26-14-12-25(13-15-26)20-10-6-18(22)7-11-20/h4-11,21,23H,12-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBYVFILGYKEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













